molecular formula C8H13N3O5S B11313011 2-hydroxy-N-(2-methoxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-(2-methoxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11313011
M. Wt: 263.27 g/mol
InChI Key: CNBLFRJDWPJKFP-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-methoxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of 2-hydroxy-N-(2-methoxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonamide group and other functional groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and alcohols. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-hydroxy-N-(2-methoxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-hydroxy-N-(2-methoxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-methoxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-N-(2-methoxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide include other pyrimidine derivatives and sulfonamides. These compounds share structural similarities but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O5S

Molecular Weight

263.27 g/mol

IUPAC Name

N-(2-methoxyethyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C8H13N3O5S/c1-5-6(7(12)11-8(13)10-5)17(14,15)9-3-4-16-2/h9H,3-4H2,1-2H3,(H2,10,11,12,13)

InChI Key

CNBLFRJDWPJKFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCOC

Origin of Product

United States

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